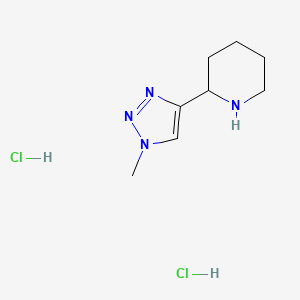

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

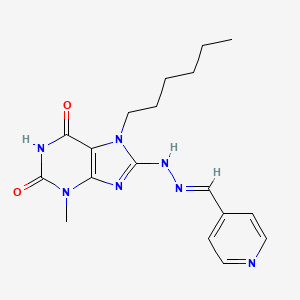

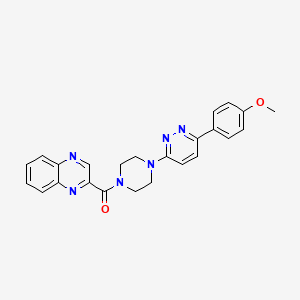

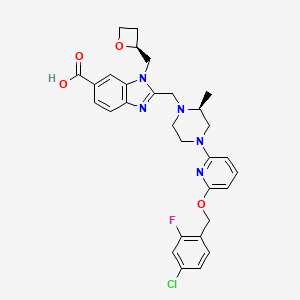

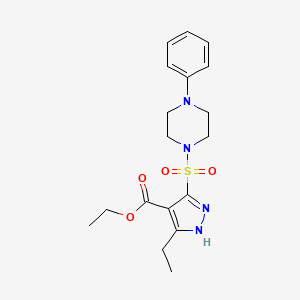

The compound “2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride” is a salt formed from a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) substituted at the 2-position with a 1-methyl-1H-1,2,3-triazol-4-yl group (a five-membered ring containing three nitrogen atoms and two carbon atoms, with a methyl group attached to one of the nitrogen atoms) .

Molecular Structure Analysis

The molecular structure of this compound would likely show the piperidine ring and the 1,2,3-triazole ring connected at the 2-position of the piperidine ring. The triazole ring would have a methyl group attached to one of its nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the triazole and piperidine rings, as well as the methyl group attached to the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the presence of the nitrogen atoms and the methyl group. For example, it might have a certain degree of polarity due to the presence of the nitrogen atoms .Scientific Research Applications

Antimicrobial Activity

2-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride and its derivatives have been extensively studied for their antimicrobial properties. For instance, Vankadari et al. (2013) synthesized a series of derivatives that exhibited significant antibacterial activity and moderate antifungal activity. These compounds were further analyzed through molecular docking studies, providing insights into their potential mechanisms of action against pathogens like Escherichia coli and Candida albicans (Vankadari et al., 2013). Similarly, Krolenko et al. (2016) found that new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine exhibited strong antimicrobial activity, emphasizing the role of these compounds in combatting microbial infections (Krolenko et al., 2016).

Muscarinic Activity for Alzheimer's Disease

Compounds related to this compound have shown potential in the treatment of Alzheimer's disease. Moltzen et al. (1994) studied a series of arecoline bioisosteres, where they replaced the ester group with a 1,2,3-triazole-4-yl group. These derivatives exhibited affinity and efficacy at muscarinic receptors, indicating their potential as therapeutic agents for Alzheimer's disease (Moltzen et al., 1994).

Potential in Migraine Treatment

The compound's derivatives have also been explored for their potential in treating migraines. Bourrain et al. (1999) investigated a series of derivatives as potential selective h5-HT1D agonists for migraine treatment. Their research highlighted the potential therapeutic applications of these compounds in neurological disorders (Bourrain et al., 1999).

Inotropic Evaluation for Heart Conditions

Additionally, Liu et al. (2009) synthesized a series of derivatives and evaluated them for positive inotropic activity, which can be beneficial in treating certain heart conditions. Their research suggests potential applications of these compounds in cardiovascular therapies (Liu et al., 2009).

Crystal Structure and Biological Importance

The structural and biological importance of these compounds has also been a focus of research. Thimmegowda et al. (2009) synthesized and conducted crystal structure studies on novel bioactive heterocycles containing 2-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine. Such studies are crucial for understanding the molecular interactions and potential biological applications of these compounds (Thimmegowda et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to inhibit human methionine aminopeptidase type 2 (hmetap2) .

Mode of Action

It is suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This interaction could potentially lead to changes in the enzyme’s activity, affecting the biochemical pathways it is involved in.

Biochemical Pathways

Based on the potential target (hmetap2), it could be involved in the regulation of protein synthesis and cellular proliferation, as methionine aminopeptidase type 2 plays a crucial role in these processes .

Result of Action

Similar compounds have shown cytotoxic activities against various tumor cell lines . Therefore, it is possible that this compound could also exhibit cytotoxic effects, potentially leading to cell death.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-methyltriazol-4-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-4-2-3-5-9-7;;/h6-7,9H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKPHKKGYRTELG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2CCCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2449766.png)

![Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid](/img/structure/B2449769.png)

![Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-(dimethylamino)acrylate](/img/structure/B2449771.png)

![2-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-3-carboxamide](/img/structure/B2449777.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2449781.png)

![4-(6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2449782.png)

![Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B2449783.png)